Chamazulene

Antioxidant activity Free radical scavenging ABTS assay

Standard chamomile extracts lack true chamazulene due to its artifact formation during distillation. For assay validation and essential oil standardization, an authentic reference standard is required. - **Antioxidant superiority**: ABTS•+ IC50 = 3.7 µg/mL (1.7× BHT, 3.1× α-tocopherol); total antioxidant IC50 = 6.4 µg/mL (2.0× ascorbic acid) - **Mechanistic tool**: LTB4 formation inhibitor (IC50 = 15 µM in cells); matricin inactive up to 200 µM - **Thermal stability**: 50-day stability at 50°C in acetonitrile (dark conditions). Ship globally, light-protected amber vials.

Molecular Formula C14H16
Molecular Weight 184.28 g/mol
CAS No. 529-05-5
Cat. No. B1668570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChamazulene
CAS529-05-5
Synonyms7-ethyl-1,4-dimethyl-azulene
7-ethyl-1,4-dimethylazulene
chamazulene
Molecular FormulaC14H16
Molecular Weight184.28 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(C=CC2=C(C=C1)C)C
InChIInChI=1S/C14H16/c1-4-12-7-5-10(2)13-8-6-11(3)14(13)9-12/h5-9H,4H2,1-3H3
InChIKeyGXGJIOMUZAGVEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Chamazulene: Antioxidant & LTB4 Inhibitor


Chamazulene (CAS 529-05-5, molecular formula C₁₄H₁₆) is a bicyclic aromatic hydrocarbon belonging to the azulene class, biosynthesized from the sesquiterpene lactone matricin during steam distillation of Matricaria chamomilla (German chamomile) and related Asteraceae species [1]. The compound is characterized by its intense blue-violet coloration [2] and has been identified as an antioxidant-type inhibitor of leukotriene B4 (LTB4) formation [3].

Tool compound for LTB4 formation inhibition studies
Assay context ABTS•+ radical scavenging (DPPH• unreactive)
Origin Hydrodistillation artifact from matricin; not native plant constituent

Chamazulene: Why Generic Substitution Fails


Generic substitution among azulene derivatives (e.g., guaiazulene) or sesquiterpene precursors (e.g., matricin) is not scientifically justified without specific assay confirmation. As detailed in the quantitative evidence below, chamazulene exhibits radical scavenging activity that is assay-dependent, with potent ABTS•+ scavenging but negligible DPPH• reactivity [1], while its precursor matricin demonstrates NF-κB inhibitory activity in endothelial cells that chamazulene completely lacks [2]. Furthermore, the biosynthetic origin of chamazulene as an artifact formed during hydrodistillation—not naturally present in the intact plant [3]—implicates distinct procurement considerations for analytical reference standards versus botanical extract constituents.

Guaiazulene and other azulenes may show divergent radical scavenging profiles; assay-specific reactivity limits interchange.
Matricin possesses NF-κB inhibitory activity in endothelial cells that chamazulene lacks; pathway-context mismatch.
Chamazulene is a hydrodistillation artifact, not a plant constituent; botanical extract sourcing cannot replace the isolated standard.

Chamazulene: Procurement Decision Guide


ABTS Radical Scavenging Activity

In the ABTS•+ radical cation scavenging assay, chamazulene demonstrated an IC50 of 3.7 μg/mL, which represents a 1.7-fold higher potency compared to the synthetic antioxidant BHT (IC50 = 6.2 μg/mL) and a 3.1-fold higher potency compared to α-tocopherol (IC50 = 11.5 μg/mL) [1]. This superiority is assay-specific; chamazulene was completely unreactive toward DPPH•, while both BHT and α-tocopherol show broad radical scavenging across multiple assay platforms [2].

ABTS•+ Scavenging
Head-to-head
IC50 3.7 μg/mL; 1.7× lower than BHT, 3.1× lower than α-tocopherol
Reported ABTS•+ radical scavenging capacity; DPPH• reactivity negligible
Assay-specific; does not imply broad antioxidant profile
Antioxidant activity Free radical scavenging ABTS assay Natural product chemistry

Total Antioxidant Capacity Assay

In total antioxidant capacity measurements, chamazulene demonstrated an IC50 of 6.4 μg/mL. This represents a 2.0-fold increase in potency relative to ascorbic acid (IC50 = 12.8 μg/mL) and a 3.2-fold increase relative to α-tocopherol (IC50 = 20.5 μg/mL) [1]. Notably, chamazulene also outperformed BHT (IC50 = 30.8 μg/mL) by a factor of 4.8-fold in this assay system [2].

Total Antioxidant Capacity
Head-to-head
IC50 6.4 μg/mL; 2.0× lower than ascorbic acid, 3.2× lower than α-tocopherol, 4.8× lower than BHT
Reported total antioxidant capacity ranking among tested compounds
Assay context; relative potency may vary with method
Total antioxidant capacity Comparative potency Natural antioxidants Vitamin C

NF-κB Pathway Inhibition Activity

In TNF-α-stimulated human microvascular endothelial cells (HMEC-1), matricin at 75 μM reduced ICAM-1 protein expression to 52.7 ± 3.3% of control, and in LPS-stimulated HMEC-1, expression was reduced to 20.4 ± 1.8% of control. In contrast, chamazulene showed no activity whatsoever in these NF-κB-dependent assays [1]. Quantitative RT-PCR confirmed that TNF-α-induced ICAM-1 gene expression was reduced by matricin to 32.3 ± 6.2% of control at 100 μM [2].

NF-κB / ICAM-1
Head-to-head
Chamazulene inactive; matricin reduced ICAM-1 to 52.7% (75 μM)
Pathway-specific divergence; NF-κB studies require matricin
Endothelial cell model (HMEC-1); TNF-α stimulation
Anti-inflammatory NF-κB signaling ICAM-1 expression Endothelial cell biology

Leukotriene B4 Synthesis Inhibition

Chamazulene inhibited leukotriene B4 formation in neutrophilic granulocytes in a concentration-dependent manner, with IC50 values of 15 μM in intact cells and 10 μM in the 105,000 × g supernatant fraction. In stark contrast, matricin showed no inhibitory effect at concentrations up to 200 μM in either assay system [1]. Additionally, chamazulene (IC50 = 2 μM), but not matricin, blocked the chemical peroxidation of arachidonic acid [2].

LTB4 Formation
Head-to-head
IC50 15 μM (intact cells), 10 μM (supernatant); matricin inactive up to 200 μM
Reported LTB4 inhibition; precursor matricin lacks activity
Neutrophil granulocyte model
Leukotriene B4 5-lipoxygenase pathway Anti-inflammatory mechanism Neutrophil biology

Thermal Stability in Acetonitrile

Thermal stability tests conducted on chamazulene in acetonitrile demonstrated no detectable degradation after 50 days of storage at 50°C in the absence of light [1]. However, the compound is highly susceptible to photodegradation: upon controlled exposure to UVA irradiation (70 mW/cm²) for 3 hours, chamazulene underwent a blue-to-green color change with formation of seven identified byproducts including CA dimers and CA benzenoid; after 6 hours of irradiation, complete green-to-yellow fading occurred [2].

Stability Profile
Reported
0% degradation after 50 d at 50°C dark; rapid photodegradation under UVA
Thermally stable with light exclusion; highly photolabile
Requires light-protective packaging and handling
Stability Thermal degradation Formulation development Storage conditions

Chamazulene: Research & Industrial Applications


Cosmetic Antioxidant Soothing Products

Cosmetic formulations targeting oxidative stress and skin soothing benefit from chamazulene's quantified ABTS•+ radical scavenging activity (IC50 = 3.7 μg/mL), which is 1.7-fold more potent than BHT and 3.1-fold more potent than α-tocopherol [1]. Additionally, chamazulene's total antioxidant capacity (IC50 = 6.4 μg/mL) exceeds that of ascorbic acid (2.0-fold), α-tocopherol (3.2-fold), and BHT (4.8-fold) [2]. The intense blue coloration of chamazulene also provides natural tinting functionality without synthetic dyes. Formulators must incorporate photoprotective agents (e.g., tocopherol or Tinosorb® S) to mitigate the compound's documented photolability [3].

5-Lipoxygenase Pathway Inhibition Studies

Researchers investigating the 5-lipoxygenase pathway and leukotriene B4-mediated inflammation should utilize chamazulene as a tool compound, given its quantified inhibition of LTB4 formation (IC50 = 15 μM in intact cells; 10 μM in supernatant fraction) [1]. The complete inactivity of matricin in this assay at concentrations up to 200 μM [2] establishes chamazulene as the appropriate compound for this mechanistic target. This application is particularly relevant for studies of inflammatory skin diseases and bowel conditions where chamomile preparations have demonstrated clinical utility.

Chamomile Essential Oil Reference Standard

As chamazulene is formed artifactually during hydrodistillation from its precursor matricin and is not naturally present in intact chamomile flowers [1], authentic chamazulene reference standards (CAS 529-05-5) are essential for accurate quantification of essential oil quality and standardization of chamomile-derived products. The compound's distinct photodegradation profile—with seven identified byproducts formed after 3 hours of UVA exposure [2]—necessitates that reference standards be stored in light-protective, amber vials under inert atmosphere to maintain chromatographic purity for HPLC, GC-MS, and UHPLC-PDA-ESI-MS/MS analytical methods.

Thermally Stable Formulation Processing

Industrial processes involving elevated temperature steps (up to 50°C) can incorporate chamazulene without thermal degradation concerns, provided light exclusion is maintained throughout processing [1]. The documented 50-day stability at 50°C in acetonitrile under dark conditions [2] supports manufacturing workflows that include moderate heating (e.g., mixing, homogenization, filling) for non-aqueous formulations. This thermal tolerance, combined with the compound's antioxidant superiority over ascorbic acid and BHT [3], positions chamazulene favorably for heat-processed cosmetic and nutraceutical applications where synthetic antioxidants may degrade or where natural alternatives are preferred.

Application
Selection Property
Validation Focus
Antioxidant formulation research
ABTS•+ radical scavenging profile
Reported potency ranking vs reference antioxidants; DPPH• cross-check
5-Lipoxygenase pathway studies
LTB4 formation inhibition assay context
Selectivity vs matricin; neutrophil model confirmation
Chamomile essential oil standardization
Artifactual hydrodistillation marker
Photoprotective storage for analytical purity
Thermal processing stability screening
Thermal stability under light exclusion
Processing evaluation up to 50°C; photodegradation monitoring
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